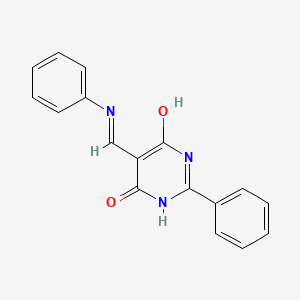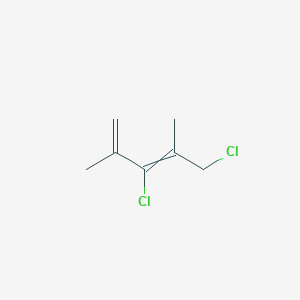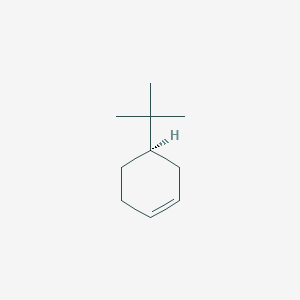
Cyclohexene, 4-(1,1-dimethylethyl)-, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexene, 4-(1,1-dimethylethyl)-, ®-, also known as 4-tert-Butylcyclohexene, is an organic compound with the molecular formula C10H18. It is a derivative of cyclohexene, where a tert-butyl group is attached to the fourth carbon of the cyclohexene ring. This compound is known for its unique structural properties and is used in various chemical reactions and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 4-(1,1-dimethylethyl)-, ®- can be achieved through several methods. One common approach involves the alkylation of cyclohexene with tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of Cyclohexene, 4-(1,1-dimethylethyl)-, ®- often involves catalytic hydrogenation of 4-tert-butylphenol followed by dehydrogenation. This method is favored for its efficiency and scalability, allowing for large-scale production of the compound .
化学反応の分析
Types of Reactions
Cyclohexene, 4-(1,1-dimethylethyl)-, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-tert-butylcyclohexanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield 4-tert-butylcyclohexanol, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles
Major Products Formed
Oxidation: 4-tert-Butylcyclohexanone
Reduction: 4-tert-Butylcyclohexanol
Substitution: Various substituted cyclohexenes depending on the reagents used
科学的研究の応用
Cyclohexene, 4-(1,1-dimethylethyl)-, ®- has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound for understanding biological oxidation processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Cyclohexene, 4-(1,1-dimethylethyl)-, ®- involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, it accepts electrons from reducing agents, resulting in the formation of reduced products. The specific pathways and molecular targets depend on the type of reaction and the conditions used .
類似化合物との比較
Similar Compounds
- Cyclohexene, 4-tert-butyl-
- 4-tert-Butyl-1-cyclohexene
- 4-tert-Butylcyclohexene
- 4-tertiary-Butylcyclohexene
Uniqueness
Cyclohexene, 4-(1,1-dimethylethyl)-, ®- is unique due to its specific stereochemistry and the presence of the tert-butyl group, which imparts distinct chemical and physical properties. This compound’s reactivity and applications differ from other similar compounds, making it valuable in various research and industrial contexts .
特性
CAS番号 |
61062-50-8 |
|---|---|
分子式 |
C10H18 |
分子量 |
138.25 g/mol |
IUPAC名 |
(4R)-4-tert-butylcyclohexene |
InChI |
InChI=1S/C10H18/c1-10(2,3)9-7-5-4-6-8-9/h4-5,9H,6-8H2,1-3H3/t9-/m0/s1 |
InChIキー |
PJTMQLHFQYFBBB-VIFPVBQESA-N |
異性体SMILES |
CC(C)(C)[C@@H]1CCC=CC1 |
正規SMILES |
CC(C)(C)C1CCC=CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


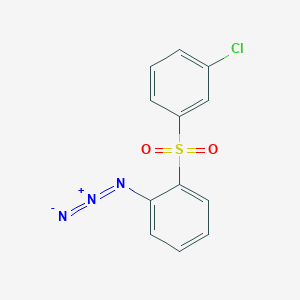
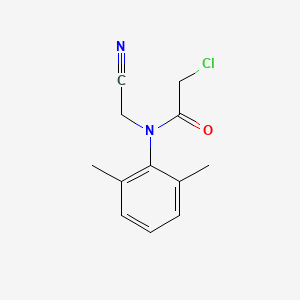
![5-[5-(4-bromophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14594528.png)
![1-[4-(Methanesulfinyl)phenyl]-6-methoxyhexan-1-one](/img/structure/B14594529.png)
![3-{[(Propan-2-yl)oxy]methyl}-5H-1,4,2-dioxazol-5-one](/img/structure/B14594534.png)

![1,1'-(Butane-1,4-diyl)bis[4-(bromomethyl)benzene]](/img/structure/B14594551.png)

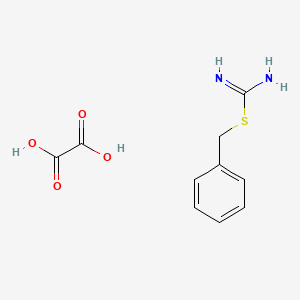
![4-Hydroxy-4-[hydroxy(diphenyl)methyl]oxolan-2-one](/img/structure/B14594565.png)

![1-[2-Methoxy-5-(methylamino)phenyl]pyridin-1-ium perchlorate](/img/structure/B14594581.png)
